molecular formula C14H22N2O3 B581781 N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine CAS No. 1437795-18-0

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Cat. No.: B581781
CAS No.: 1437795-18-0
M. Wt: 266.341
InChI Key: VBBDAXLAMWXLLO-UHFFFAOYSA-N
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Description

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (CAS 1437795-18-0) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C14H22N2O3 and a molecular weight of 266.34 g/mol, features a tert-butyloxycarbonyl (Boc) protected amine and a hydroxyethyl side chain, making it a versatile synthon for constructing more complex molecules . Its primary research value lies in its role as a key intermediate for the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs) . The Boc protecting group can be selectively removed under mild acidic conditions to reveal the free amine, enabling further functionalization and coupling reactions . Researchers utilize this compound in metal-promoted heterocyclization reactions to create privileged scaffolds, such as quinoline derivatives, which are common in molecules with potential antiviral, anticancer, and anti-inflammatory properties . The presence of both aromatic and aliphatic amine functionalities, along with the reactive alcohol group, allows for diverse chemical modifications. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16(8-9-17)10-11-6-4-5-7-12(11)15/h4-7,17H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBDAXLAMWXLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127839
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437795-18-0
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437795-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability of N-BOC-Protected Aminobenzyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of N-BOC-protected aminobenzyl amino alcohols is a critical parameter in the synthesis of peptidomimetics, chiral auxiliaries, and fragment-based drug discovery. While the tert-butyloxycarbonyl (BOC) group is classically regarded as base-stable and acid-labile, the presence of a proximal hydroxyl group in aminobenzyl scaffolds introduces a competing degradation pathway: intramolecular cyclization .

This guide details the physicochemical dynamics governing these molecules, distinguishing between simple thermal deprotection and the thermodynamically favored formation of cyclic urethanes (oxazolidinones or benzoxazinones). It provides actionable protocols for stability profiling and storage to prevent "silent" degradation in chemical libraries.

Structural Dynamics & Thermodynamics

To understand the stability profile, we must first classify the "aminobenzyl amino alcohol" scaffold into its two chemically distinct motifs, as their degradation mechanisms differ significantly.

Structural Classification
  • Type A: Ortho-Aminobenzyl Alcohols: The amino and hydroxyl groups are substituents on a benzene ring (1,2-relationship). The rigidity of the arene holds the nucleophilic hydroxyl group in close proximity to the carbamate.

  • Type B: Benzyl-Substituted Amino Alcohols: An aliphatic 1,2- or 1,3-amino alcohol backbone with a benzyl side chain (e.g., N-BOC-phenylalaninol). The flexibility of the alkyl chain governs the entropy of cyclization.

The Thermodynamic Trap

The N-BOC group is a carbamate ester. Thermodynamically, the formation of a cyclic carbamate (cyclic urethane) is often more stable than the linear N-BOC form due to the release of tert-butanol (entropy gain) and the formation of a stable 5- or 6-membered ring (enthalpy gain).



In Type A molecules, the pre-organization of the benzene ring reduces the entropic penalty of cyclization (


), making them kinetically more susceptible to degradation than their aliphatic counterparts.

Thermal Stability & Degradation Pathways[1]

The degradation of N-BOC aminobenzyl alcohols does not follow a single vector. It bifurcates into two competing pathways depending on temperature, pH, and solvent environment.

Pathway A: Thermal Elimination (The "Standard" Route)

At elevated temperatures (typically


 in neutral media), the BOC group undergoes an E1-like thermal elimination.
  • Mechanism: Concerted fragmentation yielding isobutylene, CO₂, and the free amine.

  • Kinetics: First-order.

  • Relevance: Dominant in solid-state storage at high temperatures or during high-vacuum drying.

Pathway B: Intramolecular Cyclization (The "Silent" Killer)

This pathway operates under milder conditions (basic pH, polar protic solvents, or moderate heat


).
  • Mechanism: The hydroxyl oxygen attacks the carbonyl carbon of the BOC group.

  • Leaving Group: tert-Butoxide (which immediately protonates to tert-butanol).

  • Product:

    • Type A

      
      1,4-Benzoxazin-2-one  (6-membered ring).
      
    • Type B

      
      Oxazolidinone  (5-membered ring).
      
  • Stereochemical Impact: For chiral Type B substrates, this often proceeds with inversion of configuration if the hydroxyl is activated (SN2-like), or retention if concerted, leading to loss of optical purity in the final API.

Visualization of Degradation Pathways

DegradationPathways cluster_0 Thermodynamic Driver NBOC N-BOC Aminobenzyl Amino Alcohol FreeAmine Free Amine (Deprotection) NBOC->FreeAmine Path A: Thermal (>150°C) or Acid (H+) Cyclic Cyclic Urethane (Oxazolidinone/Benzoxazinone) NBOC->Cyclic Path B: Nucleophilic Attack (Base/Heat >60°C) Isobutylene Isobutylene + CO2 FreeAmine->Isobutylene tBuOH tert-Butanol Cyclic->tBuOH

Caption: Bifurcation of degradation. Path B (Red) is the primary risk for amino alcohols under mild conditions, often misidentified as stable.

Experimental Characterization Protocols

To validate the stability of a specific N-BOC aminobenzyl alcohol, the following self-validating workflow is recommended.

Differential Scanning Calorimetry (DSC)

DSC provides a rapid "fingerprint" of thermal risks.

  • Protocol:

    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (to contain isobutylene).

    • Ramp from

      
       to 
      
      
      
      at
      
      
      .
    • Interpretation:

      • Endotherm followed by Exotherm (

        
        ): Suggests melting followed by cyclization.
        
      • Sharp Endotherm (

        
        ): Classic BOC decomposition (isobutylene release).
        
Forced Degradation Study (HPLC)

This protocol distinguishes between deprotection and cyclization.

Materials:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Method:

  • Control: Dissolve sample in MeCN (

    
    ). Inject immediately.
    
  • Thermal Stress: Heat solution at

    
     for 24 hours.
    
  • Base Stress: Add 1 eq. TEA (Triethylamine), heat at

    
     for 4 hours.
    
  • Analysis:

    • Peak A (RT

      
      ):  Parent N-BOC.
      
    • Peak B (RT

      
      ):  Free Amine (more polar).
      
    • Peak C (RT

      
       or 
      
      
      
      ):
      Cyclic Urethane (less polar, lacks acidic proton).
    • Validation: Peak C will not disappear upon acid treatment (cyclic urethanes are acid-stable compared to BOC).

Stability Testing Workflow

StabilityWorkflow Start Start: N-BOC Sample DSC Step 1: DSC Screening (Solid State) Start->DSC Result1 Endotherm < 120°C? DSC->Result1 HPLC Step 2: Solution State Stress (MeCN, 60°C, 24h) Result1->HPLC Yes (Melting/Cyclization) Result1->HPLC No (Stable Solid) Analysis Analyze HPLC-MS HPLC->Analysis Outcome1 Risk: Cyclization Prone Store < -20°C Analysis->Outcome1 New Lipophilic Peak (M-56 or M-74) Outcome2 Stable: Standard Storage (4°C) Analysis->Outcome2 No Change

Caption: Decision tree for categorizing the stability risk of N-BOC amino alcohols.

Quantitative Stability Data

The following table summarizes the comparative stability of N-BOC groups in different structural contexts. Note the dramatic decrease in stability for Ortho-aminobenzyl systems in solution.

ParameterAliphatic Amine (Control)Type A: Ortho-Aminobenzyl AlcoholType B: Benzyl-Amino Alcohol
Solid State



(Cyclization)

Solution Stability (pH 7,

)



Base Stability (TEA,

)
StableUnstable (

)
Moderate (

)
Primary Degradant Isobutylene (Gas)Benzoxazinone (Solid)Oxazolidinone (Solid)
Detection Signal Mass Loss (TGA)UV Shift (Conjugation change)NMR (CH proton shift)

Storage & Handling in Drug Development

To maintain the integrity of N-BOC-aminobenzyl amino alcohol libraries:

  • Avoid Basic Protic Solvents: Never store these compounds in Methanol/TEA mixtures. The methoxide/hydroxide equilibrium catalyzes cyclization.

  • Acidic Stabilization: For long-term solution storage (e.g., LC-MS standards), adding 0.1% Acetic Acid inhibits the nucleophilicity of the hydroxyl group, suppressing cyclization.

  • Solid State: Store at

    
     or below. While solid-state cyclization is slow, the crystal lattice can sometimes pre-organize the molecule for reaction if the melting point is exceeded.
    

References

  • Mechanisms of N-BOC Deprotection and Stability BenchChem Technical Guides. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines."[1][2]

  • Cyclization of N-BOC Amino Alcohols to Oxazolidinones Journal of the American Chemical Society. "Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation." (Discusses oxazolidinone formation kinetics).

  • Thermal Deprotection in Flow Chemistry Organic Process Research & Development. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow."

  • Benzoxazinone Formation from Anthranilic Derivatives Molecules. "Recent Progress in the Synthesis of Benzoxazin-4-Ones."[3] (Contextualizes the 6-membered ring stability).

  • General Protective Group Stability Organic Chemistry Portal. "Boc-Protected Amino Groups - Stability and Deprotection."

Sources

Safety Data Sheet (SDS) and hazard identification for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Identification for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine: A Structural Perspective

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is a bespoke chemical entity, likely utilized as an intermediate in multi-step organic syntheses, particularly within the realms of medicinal chemistry and drug discovery. The presence of the BOC-protecting group suggests its role in synthetic pathways where the reactivity of the secondary amine needs to be temporarily masked. The aminobenzyl and hydroxyethyl moieties introduce functionalities that allow for further chemical transformations, making it a versatile building block.

A responsible and safety-conscious approach to handling this compound necessitates a proactive hazard assessment. The following sections deconstruct the molecule to anticipate its toxicological and safety profile.

Predictive Hazard Identification and Classification

Based on an analysis of structurally related compounds, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine can be predicted.

Predicted GHS Hazard Classification:

Hazard ClassCategoryPrediction Basis and Rationale
Acute Toxicity, OralCategory 4The aminobenzyl alcohol moiety is known to be harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Analogous N-Boc protected amines and aminobenzyl alcohols are reported as skin irritants.[2][3]
Serious Eye Damage/Eye IrritationCategory 2ASimilar compounds are known to cause serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3Inhalation of dust or aerosols of similar aminobenzyl compounds may cause respiratory irritation.[3][4]

Predicted Hazard Pictograms:

  • GHS07 (Exclamation Mark): For acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation.

Predicted Signal Word: Warning

Predicted Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Predicted Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

The following diagram illustrates the logical flow of the predictive hazard assessment:

Hazard_Identification_Workflow cluster_0 Structural Analysis cluster_1 Data Mining from Analogous Compounds cluster_2 Hazard Synthesis and Prediction Compound N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine Functional_Groups N-BOC Group 2-Aminobenzyl Moiety 2-Hydroxyethylamine Side-Chain Compound->Functional_Groups Analog_SDS SDS of: - Aminobenzyl Alcohols - N-Boc Protected Amines - Hydroxyethylamines Functional_Groups->Analog_SDS Inform Predicted_Hazards Skin Irritation Eye Irritation Respiratory Irritation Acute Oral Toxicity Analog_SDS->Predicted_Hazards Synthesize GHS_Classification GHS Pictograms Signal Word Hazard Statements Precautionary Statements Predicted_Hazards->GHS_Classification caption Predictive Hazard Identification Workflow

Caption: Predictive Hazard Identification Workflow.

Safe Handling and Storage Protocols

Given the predicted hazards, a stringent set of handling and storage protocols is mandatory to ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: All handling of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eyewash Stations and Safety Showers: These must be readily accessible in any area where the compound is handled.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.

    • Lab Coat: A flame-retardant lab coat must be worn at all times.

  • Respiratory Protection: In situations where dust or aerosol formation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated clothing should be removed immediately and laundered before reuse.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

The following diagram outlines the workflow for the safe handling of this compound:

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select and Inspect PPE Risk_Assessment->PPE_Selection Engineering_Controls Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Engineering_Controls Weighing_Transfer Weigh and Transfer in Fume Hood PPE_Selection->Weighing_Transfer Engineering_Controls->Weighing_Transfer Reaction_Setup Set up Reaction Weighing_Transfer->Reaction_Setup Monitoring Monitor Reaction Progress Reaction_Setup->Monitoring Decontamination Decontaminate Work Area and Equipment Monitoring->Decontamination Waste_Disposal Dispose of Waste (Chemical and PPE) Decontamination->Waste_Disposal Storage Store Compound Properly Waste_Disposal->Storage Personal_Hygiene Wash Hands Thoroughly Storage->Personal_Hygiene caption Safe Handling Workflow

Caption: Safe Handling Workflow.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2][5]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Clean-up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Physical and Chemical Properties

While experimental data for this specific compound is limited, some properties can be inferred from its structure and data for similar compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol Calculated
Appearance Likely an off-white to light brown solid or a viscous oil.Based on analogs like 3-aminobenzyl alcohol.[3]
Solubility Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.Common solvents for N-Boc protected compounds.

Toxicological Information

No specific toxicological studies have been performed on N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine. The following is a predictive summary based on its structural components:

  • Acute Toxicity: As previously stated, it is predicted to be harmful if swallowed.

  • Skin and Eye Irritation: Expected to be an irritant based on data from similar compounds.

  • Sensitization: The aminobenzyl moiety may have the potential to act as a skin sensitizer.[4]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not confirm the absence of these effects.

Experimental Protocol: Risk Assessment for Handling a Novel Compound

This protocol outlines a systematic approach to risk assessment before working with a compound like N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine for the first time.

  • Information Gathering:

    • Attempt to locate an official SDS using the CAS number (1437795-18-0).

    • If no SDS is available, deconstruct the molecule into its primary functional groups.

    • Search for SDS and toxicological data for compounds containing these functional groups.

  • Hazard Identification:

    • Based on the collected data, create a predictive hazard profile, including potential physical, health, and environmental hazards.

    • Assign predicted GHS classifications.

  • Exposure Assessment:

    • Identify all potential routes of exposure for the planned experiment (inhalation, dermal, ingestion, ocular).

    • Estimate the quantity of the compound to be used and the duration of the experiment.

  • Risk Characterization:

    • Evaluate the likelihood and severity of the identified hazards considering the planned experimental conditions.

  • Control Measures:

    • Based on the risk characterization, determine the necessary control measures:

      • Engineering controls (e.g., fume hood).

      • Administrative controls (e.g., standard operating procedures).

      • Personal Protective Equipment (PPE).

  • Documentation and Review:

    • Document the risk assessment and have it reviewed by the laboratory supervisor or safety officer.

    • Ensure all personnel involved in the experiment are trained on the identified hazards and control measures.

Conclusion

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is a valuable research chemical that demands a cautious and well-informed approach to its handling. In the absence of a specific Safety Data Sheet, a predictive hazard assessment based on its chemical structure provides a robust framework for ensuring laboratory safety. By adhering to the principles of GHS, implementing appropriate engineering and administrative controls, and utilizing the correct personal protective equipment, researchers can mitigate the potential risks associated with this compound.

References

  • An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. (URL: not available)
  • SAFETY DATA SHEET - TCI Chemicals. (URL: not available)
  • Material Safety Data Sheet - 4-Aminobenzyl alcohol, 99% - Cole-Parmer. (URL: [Link])

Sources

A Technical Guide to the Molecular Formula and Weight Verification of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine, a compound of interest in synthetic chemistry and drug discovery, requires precise characterization to ensure its identity and purity for downstream applications. This technical guide provides a comprehensive overview of the verification of its molecular formula and weight. We will delve into the theoretical calculation based on its chemical structure and detail a robust experimental methodology for its empirical validation using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding and practical approach to the characterization of this and similar molecules.

Part 1: Theoretical Molecular Formula and Weight

The initial step in the characterization of a novel or synthesized compound is the determination of its theoretical molecular formula and weight. This is derived directly from its chemical structure.

Chemical Structure:

The structure of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine reveals the constituent atoms and their arrangement. The "BOC" group is a tert-butoxycarbonyl protecting group, a common moiety in organic synthesis. The "2-Aminobenzyl" group and the "2-hydroxyethylamine" chain form the core of the molecule.

Molecular Formula Determination:

Based on its structure, the molecular formula for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine has been established as C14H22N2O3 [1]. This formula indicates that each molecule is composed of:

  • 14 Carbon (C) atoms

  • 22 Hydrogen (H) atoms

  • 2 Nitrogen (N) atoms

  • 3 Oxygen (O) atoms

Theoretical Molecular Weight Calculation:

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Using the most common isotopes of each element:

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1412.011168.154
HydrogenH221.00822.176
NitrogenN214.00728.014
OxygenO315.99947.997
Total 266.341

Therefore, the theoretical molecular weight of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is 266.34 g/mol [1]. This calculated value serves as the benchmark for experimental verification.

Part 2: Experimental Verification by Mass Spectrometry

While the theoretical molecular weight provides a crucial starting point, experimental verification is imperative to confirm the identity and purity of a synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used "soft" ionization technique for determining the molecular weights of a broad range of molecules, including those with moderate polarity and thermal lability, such as the topic compound[2][3][4].

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a technique used to produce ions using an electrospray in which a high voltage is applied to a liquid to create an aerosol. This method is known for being a "soft" ionization technique, meaning it is unlikely to fragment the molecule of interest, allowing for the determination of the molecular weight of the intact molecule[3][4]. The basic principle involves the generation of gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z)[5]. For a singly charged ion, the m/z value directly corresponds to the molecular weight of the ion.

Experimental Workflow for Molecular Weight Verification

The following diagram illustrates the general workflow for the verification of the molecular weight of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine using ESI-MS.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis dissolve Dissolve Compound in Suitable Solvent dilute Dilute to Appropriate Concentration dissolve->dilute infuse Infuse Sample into ESI Source dilute->infuse ionize Generate Gaseous Ions (Electrospray Ionization) infuse->ionize analyze Separate Ions by m/z (Mass Analyzer) ionize->analyze detect Detect Ions analyze->detect acquire Acquire Mass Spectrum detect->acquire identify Identify Molecular Ion Peak ([M+H]+) acquire->identify compare Compare Experimental m/z to Theoretical Molecular Weight identify->compare result result compare->result Verification Confirmed/Discrepant

Caption: Workflow for Molecular Weight Verification using ESI-MS.

Detailed Experimental Protocol: ESI-MS Analysis

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-quality mass spectrum. The compound must be dissolved in a solvent compatible with ESI-MS, typically a mixture of a volatile organic solvent and water, to facilitate droplet formation and ionization.

  • Protocol:

    • Accurately weigh approximately 1 mg of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine.

    • Dissolve the compound in 1 mL of a 1:1 (v/v) solution of acetonitrile and deionized water. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and the formation of [M+H]+ ions[2].

    • Vortex the solution until the compound is fully dissolved.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

2. Mass Spectrometer Setup and Calibration:

  • Rationale: The mass spectrometer must be properly calibrated using a known standard to ensure accurate mass measurement. Instrument parameters are optimized to achieve the best signal-to-noise ratio for the analyte.

  • Protocol:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution (e.g., sodium iodide or a mixture of known peptides).

    • Set the mass spectrometer to operate in positive ion mode to detect protonated molecules ([M+H]+)[2].

    • Set the mass range to scan from m/z 100 to 500 to encompass the expected molecular ion.

    • Optimize key ESI source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

3. Sample Infusion and Data Acquisition:

  • Rationale: The prepared sample is introduced into the ESI source at a constant flow rate to generate a stable spray and a consistent ion signal.

  • Protocol:

    • Load the diluted sample solution into a syringe and place it in a syringe pump.

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Once a stable ion signal is observed, begin data acquisition. Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a good quality averaged spectrum.

4. Data Analysis and Interpretation:

  • Rationale: The acquired mass spectrum is analyzed to identify the peak corresponding to the protonated molecule of interest. The experimental mass is then compared to the theoretical mass.

  • Protocol:

    • Examine the resulting mass spectrum for the most abundant peak.

    • In positive ion mode, the primary ion expected for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is the protonated molecule, [M+H]+.

    • The theoretical m/z for the [M+H]+ ion would be the molecular weight of the neutral molecule plus the mass of a proton (approximately 1.007 g/mol ).

      • Theoretical m/z of [M+H]+ = 266.341 + 1.007 = 267.348

    • Compare the experimentally observed m/z of the most abundant peak to this theoretical value. A close correlation (typically within a small tolerance, e.g., ± 0.1 Da for a standard instrument) confirms the molecular weight of the compound.

Conclusion

The verification of the molecular formula and weight of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is a fundamental step in its chemical characterization. By combining the theoretical calculation of its molecular weight (266.34 g/mol ) derived from its molecular formula (C14H22N2O3), with experimental validation using a robust technique like ESI-MS, researchers can confidently confirm the identity and integrity of this compound. This dual approach of theoretical prediction and empirical evidence ensures the reliability of the material for its intended scientific applications.

References

  • MtoZ Biolabs. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. [Link]

  • University of Bristol. Electrospray Ionization – ESI. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • University of Washington. Section 2 Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). [Link]

Sources

Methodological & Application

Optimizing BOC-deprotection conditions for N-(2-Aminobenzyl)-2-hydroxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized deprotection protocols for N-(2-Aminobenzyl)-2-hydroxyethylamine (and structurally related ortho-amino benzyl aminoethanols). While acid-mediated BOC removal is a standard transformation, this specific substrate presents two critical challenges that lead to failure in standard workflows:

  • The "Aniline Trap" (Alkylation): The electron-rich 2-aminobenzyl ring acts as an internal nucleophile, scavenging the tert-butyl cation (

    
    -Bu
    
    
    
    ) released during deprotection, leading to irreversible tert-butylated impurities.
  • The "Polarity Trap" (Isolation): The product is a highly polar, water-soluble amino alcohol. Standard aqueous extraction (DCM/Water) results in significant product loss to the aqueous phase.

This note provides two validated protocols—Scavenger-Assisted TFA Lysis and HCl-Mediated Precipitation —designed to mitigate these risks and ensure high recovery (>90%).

Chemical Context & Mechanistic Insight

The Alkylation Risk

The cleavage of the tert-butoxycarbonyl (BOC) group under acidic conditions generates a transient tert-butyl cation (


-Bu

) and CO

. In most substrates, the cation is eliminated as isobutylene. However, N-(2-Aminobenzyl)-2-hydroxyethylamine contains a highly nucleophilic aniline moiety.

Without an external scavenger, the


-Bu

acts as a Friedel-Crafts alkylating agent, attacking the aniline ring (typically para to the amino group) or N-alkylating the aniline nitrogen. This side reaction is often faster than isobutylene elimination.
The Solution: Triethylsilane (TES)

To prevent this, we utilize Triethylsilane (TES) as a hydride donor. TES reacts with the


-Bu

cation faster than the aromatic ring does, reducing it to isobutane (gas) and forming an inert silyl species.

BOC_Mechanism Start BOC-Protected Precursor Inter Intermediate: Free Amine + [t-Bu+] Start->Inter TFA/H+ SideProduct SIDE REACTION: t-Butylated Aniline Impurity Inter->SideProduct Path A: No Scavenger (Friedel-Crafts Attack) Product TARGET PRODUCT: N-(2-Aminobenzyl)-2-hydroxyethylamine Inter->Product Deprotection Complete Scavenged Isobutane (Gas) (Harmless) Inter->Scavenged Path B: + Triethylsilane (TES) (Hydride Transfer)

Figure 1: Mechanistic divergence showing the necessity of TES scavenging to prevent irreversible ring alkylation.

Protocol A: Scavenger-Assisted TFA Lysis (Recommended)

Best for: Small to medium scale (mg to g), ensuring maximum purity.

Reagents
  • Substrate: BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Acid: Trifluoroacetic Acid (TFA).[1][2][3]

  • Scavenger: Triethylsilane (TES). Crucial.

Procedure
  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add Triethylsilane (TES) (2.5 equiv).

    • Note: Always add TES before the acid to prime the system.

  • Acidification: Cool the solution to 0°C. Dropwise add TFA (10–20 equiv, or 1:1 v/v ratio with DCM).

  • Reaction: Warm to room temperature and stir for 1–2 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the starting material (

      
       or 
      
      
      
      ) and the absence of
      
      
      peaks (which indicate
      
      
      -butylated byproducts).
  • Quench: Concentrate the reaction mixture in vacuo to remove DCM, excess TFA, and volatile silanes.

  • Purification (Critical): Do NOT perform a standard aqueous extraction. Proceed immediately to the SCX Purification Strategy (Section 5).

Protocol B: HCl-Mediated Precipitation

Best for: Larger scale (>5g) or when the dihydrochloride salt is the desired final form.

Reagents
  • Solvent: 1,4-Dioxane (anhydrous).

  • Reagent: 4M HCl in Dioxane.

  • Wash Solvent: Diethyl Ether (

    
    ) or MTBE.
    
Procedure
  • Dissolution: Dissolve the substrate in a minimum volume of 1,4-Dioxane.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at room temperature.

  • Precipitation: The product, being a polar diamine/amino-alcohol, typically precipitates as the dihydrochloride salt within 30 minutes.

  • Filtration: Filter the solid under nitrogen/argon (the salt is hygroscopic).

  • Wash: Wash the filter cake copiously with

    
     to remove lipophilic impurities and residual BOC byproducts.
    
  • Drying: Dry under high vacuum.

Note: This method avoids the alkylation risk by precipitating the product out of solution, physically separating it from the reactive


-butyl species in the supernatant.

Purification Strategy: The "Polarity Trap"

Because N-(2-Aminobenzyl)-2-hydroxyethylamine is highly water-soluble, traditional liquid-liquid extraction (DCM/Water) fails. The product partitions into the aqueous phase and is difficult to recover from salt-heavy mixtures.

The Solution: Solid Phase Extraction (SCX) Strong Cation Exchange (SCX) chromatography allows for a "Catch and Release" purification.

SCX_Workflow Load 1. LOAD Dissolve crude residue in MeOH. Load onto SCX-2 Cartridge. Wash 2. WASH Flush with MeOH. Removes non-basic impurities (TFA residues, TES byproducts). Load->Wash Elute 3. ELUTE Flush with 2M NH3 in MeOH. Releases product as free base. Wash->Elute Isolate 4. ISOLATE Concentrate eluate in vacuo. Result: Pure Free Base. Elute->Isolate

Figure 2: "Catch and Release" purification workflow for polar amino alcohols.

Protocol:

  • Dissolve the crude TFA oil in minimal Methanol (MeOH).

  • Load onto a pre-conditioned SCX-2 cartridge (1 g sorbent per 100 mg substrate).

  • Wash with 3–5 column volumes (CV) of MeOH.

    • Result: Impurities and scavengers elute; Product remains bound.

  • Elute with 3M Ammonia in Methanol (

    
    ).
    
  • Concentrate the ammoniacal fraction to yield the pure free base.

Troubleshooting & Optimization Data

ObservationProbable CauseCorrective Action
M+56 Peak in LCMS

-Butyl alkylation of aniline ring.
Insufficient Scavenger. Increase TES to 5.0 equiv. Ensure TES is added before TFA.
Low Yield (Aq. Workup) Product lost to aqueous phase.Switch to SCX. Avoid water completely. If SCX unavailable, evaporate to dryness and triturate with Ether.
Hygroscopic Solid Formation of TFA/HCl salts.Store under Argon. For free base, use the SCX method (Protocol 5).
Incomplete Reaction Steric hindrance or dilute acid.Increase concentration to 0.5 M. Use neat TFA if necessary (with high TES load).

References

  • Mechanisms of BOC Deprotection & Scavenging

    • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978.
    • Context: Establishes the foundational necessity of scavengers for electron-rich substr
    • (PubMed Verification)

  • Triethylsilane as a Cation Scavenger

    • Mehta, A., et al. "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger."[4] Tetrahedron Letters, 1992.

    • Context: Validates TES as a superior, non-odorous alternative to thioanisole for quenching -Bu .
  • Purification of Polar Amino Alcohols

    • Simply, P. "SCX Columns for the purification of amines.
    • Context: Industry standard method for isolating water-soluble amines without aqueous extraction.
    • (General Manufacturer Protocol Page)

  • Properties of N-(2-Aminobenzyl)

    • PubChem CID: 96180.[5]

    • Context: Confirmation of chemical structure and physical properties (LogP ~0.
    • [5]

Sources

Application Note: Strategic Utilization of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (CAS: 1437795-18-0) is a bifunctional "privileged scaffold" intermediate designed for the rapid assembly of nitrogenous heterocycles. Its unique structural architecture—featuring a protected secondary amine, a free primary aniline, and a primary alcohol—positions it as a critical linchpin in the synthesis of 1,2,3,4-tetrahydroquinazolines and 1,4-benzodiazepines .

This application note details the specific protocols for transforming this intermediate into bioactive pharmacophores commonly found in kinase inhibitors (e.g., EGFR targets) and GPCR ligands. By leveraging the orthogonal reactivity of the ortho-aniline and the hydroxyethyl tail, researchers can access diverse chemical space with high atom economy.[1]

Chemical Profile & Handling

Structural Logic

The molecule consists of three reactive centers:[1]

  • Primary Aniline (ortho-position): The nucleophilic "head" for cyclization.

  • N-BOC Linker: A protected secondary amine that prevents over-alkylation during initial functionalization and modulates solubility.

  • Hydroxyethyl Tail: A versatile "handle" for cyclization (via activation) or further chain extension.[1]

Physicochemical Properties
PropertySpecification
IUPAC Name tert-butyl (2-aminobenzyl)(2-hydroxyethyl)carbamate
CAS Number 1437795-18-0
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
Appearance Viscous pale yellow oil to low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)

Handling Precaution: The free aniline is oxidation-sensitive. Solutions should be prepared fresh or stored with antioxidants if kept for extended periods.

Application I: Synthesis of 1,2,3,4-Tetrahydroquinazolines

The most direct application of this intermediate is the synthesis of tetrahydroquinazolines via a condensation-cyclization sequence. This scaffold is ubiquitous in anticonvulsant and antitumor agents.

Mechanism of Action

The reaction proceeds via the "Pictet-Spengler-like" condensation of the deprotected diamine with an aldehyde. The N-BOC group must be removed first to allow the secondary amine to participate in the ring closure, or the cyclization can occur on the free aniline followed by aminal formation.

Workflow Diagram

QuinazolineSynthesis Start N-BOC Intermediate Step1 BOC Deprotection (TFA/DCM) Start->Step1 Acidolysis Inter Free Diamine Species Step1->Inter -CO2, -Isobutene Step2 Condensation (R-CHO) Inter->Step2 Imine Formation Product 1,2,3,4-Tetrahydro- quinazoline Step2->Product Ring Closure

Figure 1: Synthetic pathway for accessing tetrahydroquinazolines from the N-BOC intermediate.

Experimental Protocol

Objective: Synthesis of 3-(2-hydroxyethyl)-2-phenyl-1,2,3,4-tetrahydroquinazoline.

Reagents:

  • N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 eq)

  • Trifluoroacetic acid (TFA)[1][2]

  • Benzaldehyde (1.1 eq)

  • Dichloromethane (DCM)[1]

  • Triethylamine (Et₃N)

Procedure:

  • Deprotection: Dissolve the N-BOC intermediate (1 mmol) in DCM (5 mL). Add TFA (1 mL) dropwise at 0°C. Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of starting material).

  • Neutralization: Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the residue in dry Ethanol (EtOH). Add Et₃N until pH ~8.

  • Condensation: Add Benzaldehyde (1.1 mmol) to the ethanolic solution.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack of the secondary amine.

  • Work-up: Cool to RT. Evaporate solvent.[2] Redissolve in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • ¹H NMR: Look for the disappearance of the t-butyl singlet (~1.4 ppm) and the appearance of the methine proton at the C2 position of the quinazoline ring (typically singlet or doublet around 5.0–6.0 ppm).[1]

Application II: Accessing 1,4-Benzodiazepines via Cyclization

This intermediate allows for a strategic "7-membered ring" formation, critical for CNS-active drugs (anxiolytics).[1] This route utilizes the hydroxyethyl tail as an electrophile after activation.

Mechanism of Action

To form the 1,4-benzodiazepine core, the alcohol is converted into a leaving group (Mesylate). The ortho-aniline then performs an intramolecular S_N2 attack on the terminal carbon.

Workflow Diagram

BenzodiazepineSynthesis Start N-BOC Intermediate (Free Aniline) Step1 Activation (MsCl / Et3N) Start->Step1 Selective O-Mesylation Inter Mesylate Intermediate Step1->Inter -HCl Step2 Base-Mediated Cyclization (NaH) Inter->Step2 Intramolecular SN2 Product N-BOC-Tetrahydro- 1,4-benzodiazepine Step2->Product 7-Membered Ring Formation

Figure 2: Ring expansion strategy to form the benzodiazepine core.

Experimental Protocol

Objective: Synthesis of tert-butyl 1,2,3,5-tetrahydro-4H-benzo[e][1,4]diazepine-4-carboxylate.

Reagents:

  • N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Sodium Hydride (NaH) (60% dispersion, 1.2 eq)[1]

  • THF (anhydrous)[1]

Procedure:

  • Activation: Dissolve the intermediate (1 mmol) in anhydrous THF (10 mL) under Nitrogen. Cool to 0°C. Add Et₃N (1.5 eq) followed by MsCl (1.1 eq) dropwise. Stir for 1 hour.

    • Note: The BOC group on the central nitrogen prevents it from interfering; the aniline is less nucleophilic than the alcohol towards MsCl under these conditions, but care must be taken.

  • Cyclization: In a separate flask, suspend NaH (1.2 eq) in THF at 0°C. Cannulate the crude mesylate solution into the NaH suspension slowly.

  • Reaction: Allow to warm to RT and stir for 12 hours. The aniline nitrogen attacks the mesylated ethyl group.[1]

  • Quench: Carefully quench with cold water.

  • Extraction: Extract with EtOAc (3x).

  • Purification: Silica gel chromatography.

Critical Control Point: Ensure the aniline does not get mesylated in Step 1. If N-mesylation is observed, use a milder sulfonylating agent or protect the aniline with a labile group (e.g., Fmoc) first, though this adds steps.[1]

Quality Control & Characterization

For pharmaceutical intermediates, rigorous QC is required.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% Area
Identity ¹H NMR (DMSO-d₆ or CDCl₃)Conforms to structure; Integrals of aromatic (4H) vs BOC (9H) match.[1]
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/DCM)
Water Content Karl Fischer< 0.5% w/w

References

  • Beilstein J. Org.[4] Chem. (2017).[4] Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine.[1][4][5][6]

  • Organic Chemistry Portal. (2023). Synthesis of tetrahydroquinazolines.[4][5][6]

  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines.[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: N-Boc-N-(2-Aminobenzyl)-2-hydroxyethylamine.[1][7]

  • Journal of Organic Chemistry. (2018). Systematic Evaluation of Mitsunobu Reagents.

Sources

Step-by-step synthesis of benzodiazepines from N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step technical guide for the synthesis of 4-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-1,4-benzodiazepine via the intramolecular cyclization of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine .

This protocol is designed for research scientists requiring high-purity benzodiazepine scaffolds for medicinal chemistry libraries. It focuses on two primary methodologies: Mitsunobu Cyclization (for mild, stereochemically demanding contexts) and Mesylation-Mediated Alkylation (for robust, scalable synthesis).

Strategic Overview & Retrosynthetic Analysis

The target molecule, a 1,2,3,4-tetrahydro-1,4-benzodiazepine , is a "privileged scaffold" in drug discovery, serving as a core for ligands targeting GPCRs and ion channels. The synthesis hinges on the intramolecular formation of the


 bond.

The starting material, N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine , presents a unique chemosynthetic challenge and opportunity:

  • Nucleophile: The aniline nitrogen (

    
    ).
    
  • Electrophile Precursor: The primary alcohol (

    
    ).
    
  • Conformational Lock: The

    
    -BOC group on the central nitrogen reduces the entropic penalty of cyclization by restricting the flexibility of the ethylenediamine linker (the "Thorpe-Ingold" effect analog).
    

Two validated pathways are presented below. Selection depends on scale and available reagents.

Reaction Pathway Visualization

BenzodiazepineSynthesis cluster_mech Mechanism of Action Precursor N-BOC-N-(2-Aminobenzyl)- 2-hydroxyethylamine (Starting Material) Activation Activation Step (Conversion of OH to LG) Precursor->Activation Path A: MsCl/TEA Path B: PPh3/DIAD Cyclization Intramolecular Nucleophilic Attack (Ring Closure) Activation->Cyclization Kinetic Control (Dilution) Product 4-BOC-1,2,3,4-Tetrahydro- 1,4-Benzodiazepine (Target Scaffold) Cyclization->Product Workup & Purification

Figure 1: Logical flow of the benzodiazepine ring closure. The central N-BOC group acts as a pivot, facilitating the approach of the aniline nucleophile to the activated ethyl arm.

Method A: Mitsunobu Cyclization (Preferred)

The Mitsunobu reaction is the preferred method for this transformation on a discovery scale (<5g). It proceeds under neutral conditions, minimizing side reactions such as oligomerization or oxidation of the aniline.

Mechanistic Insight

The reaction utilizes a redox system (Triphenylphosphine/DIAD) to activate the alcohol as an alkoxyphosphonium salt.[1][2] The aniline nitrogen, although less nucleophilic than an aliphatic amine, is sufficiently acidic (


 in DMSO, effectively lowered in the transition state) to displace the phosphine oxide, effecting ring closure with inversion of configuration (irrelevant here for primary carbon, but crucial for substituted analogs).
Reagents & Equipment[3][4][5][6][7]
  • Substrate: N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 - 1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 - 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Protocol
  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of argon.

  • Dissolution : Dissolve the substrate (1.0 eq) and

    
     (1.5 eq) in anhydrous THF (concentration ~0.1 M). High dilution favors intramolecular cyclization over intermolecular dimerization.
    
  • Cooling : Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition : Add DIAD (1.5 eq) dropwise via syringe over 15–20 minutes.

    • Critical Check: The solution will turn yellow/orange. Ensure the temperature remains

      
       to prevent decomposition of the betaine intermediate.
      
  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material peak (

      
      ) and the appearance of the cyclized product (
      
      
      
      , loss of
      
      
      ).
  • Quenching : Quench the reaction with a small amount of water or saturated

    
    .
    
  • Workup : Concentrate the THF in vacuo. Redissolve the residue in Ethyl Acetate (

    
    ) and wash with water followed by brine. Dry over 
    
    
    
    .
  • Purification : Purify via flash column chromatography on silica gel.

    • Note: Triphenylphosphine oxide (

      
      ) is a major byproduct. Use a gradient of Hexanes 
      
      
      
      EtOAc. The product is typically less polar than the starting material.

Method B: Mesylation-Mediated Cyclization (Scalable)

For larger scales (>5g), the Mitsunobu reagents become expensive and difficult to remove. The activation of the alcohol as a mesylate (methanesulfonate), followed by base-mediated displacement, is a robust alternative.

Mechanistic Insight

This is a classical


 intramolecular alkylation. The alcohol is converted into a mesylate (a potent leaving group). A non-nucleophilic base deprotonates the aniline (or buffers the generated acid), facilitating the attack on the electrophilic carbon.
Reagents & Equipment[3][4][5][6][7]
  • Substrate: N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 eq)

  • Activator: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Cyclization Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (optional, for Step 2).
  • Solvent: Dichloromethane (DCM) for Step 1; Acetonitrile (

    
    ) or DMF for Step 2.
    
Step-by-Step Protocol
Step 1: Mesylation
  • Setup : Dissolve the substrate (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM (0.2 M) at 
    
    
    
    .
  • Activation : Add MsCl (1.1 eq) dropwise. Stir at

    
     for 1 hour.
    
  • Verification : Confirm complete conversion to the mesylate intermediate by TLC. The mesylate is often unstable on silica; proceed quickly or analyze by crude NMR.

  • Workup (Mild) : Wash rapidly with cold dilute

    
    , dry over 
    
    
    
    , and concentrate in vacuo at low temperature (
    
    
    ).
Step 2: Cyclization[3][4][5][6]
  • Solvent Switch : Redissolve the crude mesylate in anhydrous

    
     or DMF (0.05 M - High Dilution is Critical ).
    
  • Base Addition : Add

    
     (2.0 eq) or 
    
    
    
    .
    • Note: Cesium is preferred ("Cesium Effect") for its solubility and ability to stabilize the transition state for ring closure.

  • Heating : Heat the mixture to

    
     for 4–8 hours.
    
  • Workup : Filter off inorganic solids. Concentrate the solvent.[4]

  • Purification : Flash chromatography (Hexanes/EtOAc).

Analytical Data & Troubleshooting

Expected Data Profile
ParameterMethod A (Mitsunobu)Method B (Mesylation)
Typical Yield 75 - 90%60 - 80%
Purity (Crude) Moderate (requires removal of

)
High
Reaction Time 4 - 12 hours6 - 16 hours (2 steps)
Key NMR Signal Disappearance of broad OH singlet; shift of

-O protons.
Appearance of cyclic

multiplets.
Troubleshooting Guide
  • Problem: Dimerization (Intermolecular reaction).

    • Cause: Concentration too high.

    • Solution: Dilute the reaction to 0.01 M - 0.05 M. Add reagents slowly via syringe pump.

  • Problem: No Reaction (Aniline not attacking).

    • Cause: Aniline nucleophilicity is too low.

    • Solution: For Method B, add a catalyst like Sodium Iodide (NaI, 0.1 eq) to form the more reactive iodide in situ (Finkelstein condition). Raise temperature to

      
      .
      
  • Problem: Boc Deprotection.

    • Cause: Acidic conditions or excessive heat.

    • Solution: Ensure strictly neutral/basic conditions. Avoid heating

      
       in DMF.
      

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

  • Gallo, S., et al. (2015). "Synthesis of 1,4-Benzodiazepine-2,5-dione Library." European Journal of Organic Chemistry, 2015(6), 1331–1339. (Provides analogous cyclization conditions for benzodiazepine scaffolds). Link

Sources

Application Note: Microwave-Assisted Divergent Synthesis Involving N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for utilizing N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (CAS 1437795-18-0) as a privileged scaffold in microwave-assisted organic synthesis (MAOS).

This specific building block is uniquely designed for divergent synthesis . It contains three distinct reactive centers:

  • A nucleophilic aniline moiety (primary amine).

  • A hydroxyl group (alcohol) tethered by an ethyl chain.

  • A BOC-protected secondary amine , which serves as a latent nucleophile or a solubility-enhancing handle.

By modulating the microwave parameters and catalytic environment, researchers can selectively drive the reaction towards 1,2,3,4-tetrahydroquinazolines (via in situ deprotection-cyclization) or dihydro-2H-3,1-benzoxazines (via hydroxyl-participating cyclization). This guide provides step-by-step methodologies for both pathways, ensuring high yields and purity suitable for medicinal chemistry libraries.

Scientific Rationale & Mechanism

The "Switchable" Mechanism

The utility of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine lies in its ability to undergo condensation with carbonyl electrophiles (aldehydes/ketones) followed by intramolecular cyclization.

  • Pathway A: Benzoxazine Formation (Neutral/Lewis Acid Conditions) Under neutral or mild Lewis acid conditions, the BOC group remains intact. The free aniline condenses with the aldehyde to form an imine (Schiff base). The pendant hydroxyl group then attacks the imine carbon in a 6-exo-trig cyclization, forming a 1,2-dihydro-4H-3,1-benzoxazine .

  • Pathway B: Tetrahydroquinazoline Formation (Acidic/High-Temp Conditions) Under stronger acidic conditions (e.g., p-TsOH) or higher microwave temperatures (>140°C), the BOC group is thermally or chemically cleaved. The liberated secondary amine becomes the dominant nucleophile, attacking the imine to form the thermodynamically stable 1,2,3,4-tetrahydroquinazoline core.

Microwave Advantage

Microwave irradiation is critical for these transformations. Conventional heating often leads to incomplete cyclization or degradation of the BOC group. The rapid dielectric heating of polar solvents (EtOH, MeCN) accelerates the rate-determining step (cyclization) and improves the impurity profile by minimizing prolonged thermal exposure.

Experimental Protocols

Materials & Equipment
  • Scaffold: N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (>98% purity).

  • Electrophiles: Various aromatic/aliphatic aldehydes (1.0 - 1.2 equiv).

  • Catalysts:

    • Path A: Ytterbium(III) triflate [Yb(OTf)₃] or Zinc Chloride [ZnCl₂].

    • Path B: p-Toluenesulfonic acid (p-TsOH) or TFA (10 mol%).

  • Solvent: Ethanol (Abs.) or Acetonitrile (HPLC Grade).

  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Protocol A: Synthesis of Benzoxazines (BOC-Retained)

Target: Kinetic Product (O-Cyclization)

  • Preparation: In a 10 mL microwave vial, dissolve N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 mmol, 266 mg) and the Aldehyde (1.0 mmol) in Ethanol (3 mL).

  • Catalyst: Add Yb(OTf)₃ (5 mol%, 31 mg).

  • Microwave Setup:

    • Temp: 100°C

    • Time: 10 minutes

    • Pressure: Max 250 psi

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Workup: Cool to RT. Concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2). The BOC group survives, preserving the N-ethyl handle for future functionalization.

Protocol B: Synthesis of Tetrahydroquinazolines (BOC-Cleaved)

Target: Thermodynamic Product (N-Cyclization)

  • Preparation: In a 10 mL microwave vial, dissolve N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (1.0 mmol) and the Aldehyde (1.2 equiv) in Acetonitrile (3 mL).

  • Catalyst: Add p-TsOH·H₂O (20 mol%, 38 mg).

  • Microwave Setup:

    • Temp: 150°C

    • Time: 15 - 20 minutes

    • Pressure: Max 250 psi

    • Power: Dynamic (Max 200W)

  • Workup: Cool to RT. Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: The product will be the N-substituted tetrahydroquinazoline. The hydroxyethyl group remains on the bridging nitrogen (now part of the ring or exocyclic depending on rearrangement). Note: In this specific scaffold, the N-Boc cleavage releases the secondary amine which then cyclizes.

Data Summary & Optimization

Table 1: Optimization of Reaction Conditions (Model Reaction with Benzaldehyde)

EntryCatalystSolventTemp (°C)Time (min)Major ProductYield (%)
1NoneEtOH8030Imine (Intermediate)N/A
2ZnCl₂ (10%)EtOH10010Benzoxazine (Path A)88
3Yb(OTf)₃ (5%)EtOH10010Benzoxazine (Path A)92
4p-TsOH (10%)MeCN12010Mixture (A + B)-
5p-TsOH (20%)MeCN15020Quinazoline (Path B)85

Pathway Visualization

ReactionPathways Start N-BOC-N-(2-Aminobenzyl)- 2-hydroxyethylamine (Scaffold) Imine Intermediate Schiff Base Start->Imine + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Imine PathA_Cond Mild Lewis Acid (Yb(OTf)3) 100°C, 10 min Imine->PathA_Cond PathB_Cond Strong Acid (p-TsOH) 150°C, 20 min Imine->PathB_Cond ProdA Product A: 1,2-Dihydro-4H-3,1-benzoxazine (BOC Retained) PathA_Cond->ProdA O-Attack (Kinetic) ProdB Product B: 1,2,3,4-Tetrahydroquinazoline (BOC Cleaved) PathB_Cond->ProdB N-Attack (Thermodynamic)

Caption: Divergent synthesis pathways controlled by microwave temperature and catalyst acidity.

Troubleshooting & Tips

  • Pressure Warnings: Ethanol generates significant pressure at 150°C. Ensure your microwave vial is rated for at least 300 psi. If using a larger scale (>5 mmol), switch to a lower vapor pressure solvent like DMF or Toluene, though yields may slightly decrease due to poorer microwave absorption.

  • BOC Stability: At 100°C in Ethanol (neutral), the BOC group is stable for <30 mins. If you observe partial deprotection in Path A, lower the temperature to 80°C and extend the time to 20 mins.

  • Workup: For Path B, the product is often basic. Ensure the aqueous quench is basic (pH > 9) to extract the free amine form of the quinazoline.

References

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Source: Beilstein Journal of Organic Chemistry (2017). Context: Establishes the core reactivity of 2-aminobenzylamine derivatives under microwave irradiation.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry (2020). Context: Comprehensive review of microwave protocols for quinazoline synthesis, supporting the high-temperature cyclization logic.

  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Source: Beilstein Journal of Organic Chemistry (2020). Context: Validates the cyclization of amino-alcohol precursors using polyphosphate esters in microwave reactors.

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines. Source: Catalysis Science & Technology (2013).[1][2] Context: mechanistic insight into controlling N- vs O-cyclization in amino-alcohol scaffolds.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate with high purity. Given its amphipathic nature—possessing a non-polar BOC group alongside polar amine and hydroxyl functionalities—purification can be non-trivial. This guide provides in-depth, experience-based solutions to common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the target compound and its purification profile.

Q1: What are the likely impurities I should expect during the synthesis of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine?

The most common synthetic route involves a two-step process: 1) Reductive amination of 2-aminobenzaldehyde with ethanolamine, followed by 2) BOC-protection of the resulting secondary amine. Impurities typically arise from incomplete reactions or side reactions at each stage.

Impurity TypeStructure/DescriptionReason for Formation
Starting Materials Unreacted 2-aminobenzaldehyde or ethanolamine.Incomplete reductive amination reaction.
Reaction Intermediate N-(2-Aminobenzyl)-2-hydroxyethylamine (unprotected secondary amine).Incomplete BOC-protection reaction.[1][2]
Over-alkylation Tertiary amine formed by reaction of the product with another molecule of 2-aminobenzaldehyde.A common issue in reductive amination if conditions are not optimized.[3][4]
Reagent-Related Di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts.Excess reagent used during the protection step.
Degradation Product Loss of the BOC group (de-protection).Exposure to acidic conditions during work-up or chromatography.[5][6]

Q2: Which analytical techniques are best for assessing the purity of my compound?

A multi-technique approach is recommended for robust purity assessment.[]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring and for scouting solvent systems for column chromatography. It provides a quick qualitative snapshot of the number of components in your mixture.[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[9] A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point for compounds of this type.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.[][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[][10]

Q3: How can I minimize impurity formation from the start?

Preventative measures during synthesis are often the most effective purification strategy.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine during reductive amination to ensure the aldehyde is fully consumed.

  • Efficient BOC-Protection: Ensure the use of an adequate amount of (Boc)₂O and a suitable base (like triethylamine or DIPEA) to drive the protection to completion.[2][11] Monitor the reaction by TLC until the starting secondary amine is no longer visible.

  • Careful Work-up: After BOC-protection, perform a mild aqueous work-up. Washing the organic layer with a dilute solution of sodium bicarbonate can help remove acidic byproducts.[5] Avoid strong acids, which can prematurely cleave the BOC group.[6]

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during purification.

Issue 1: My TLC plate shows significant streaking of the main product spot.

  • Underlying Cause: Your compound contains both a basic amine (the aniline moiety) and a polar hydroxyl group. These functionalities can interact strongly with the acidic silanol groups on the surface of the silica gel TLC plate, causing the spot to streak rather than move as a compact band.[12][13][14]

  • Solution: Modify the Mobile Phase. The key is to suppress the strong ionic interactions with the silica.

    • Add a Basic Modifier: For amine-induced streaking, add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia (e.g., using a 2M solution in methanol as part of your polar solvent) to your eluent.[13][14][15] The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Add a Polar Modifier: The hydroxyl group also contributes to polarity. A typical mobile phase would be a gradient of ethyl acetate in hexanes, but adding a small percentage of methanol (5-10%) to the ethyl acetate can improve spot shape. A common starting system to test is 90:10:1 Dichloromethane:Methanol:Triethylamine.

Issue 2: My crude product is a persistent oil and fails to crystallize.

  • Underlying Cause: The presence of even small amounts of impurities can disrupt the formation of a crystal lattice.[16] Additionally, molecules with conformational flexibility, like yours, can be inherently difficult to crystallize.

  • Solution: Purification by Flash Column Chromatography. This is the most reliable method for purifying non-crystalline compounds. A well-optimized chromatographic separation will remove the impurities that are inhibiting crystallization. See Protocol 1 for a detailed methodology.

Issue 3: My product is degrading during silica gel column chromatography, indicated by a new, more polar spot appearing in the collected fractions.

  • Underlying Cause: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the removal of the acid-labile BOC group.[5][6] This is especially true if the column runs for an extended period or if chlorinated solvents (which can contain trace HCl) are used.

  • Solution: Deactivate the Silica Gel.

    • Pre-treatment: Before loading your sample, flush the packed silica gel column with your starting eluent that contains 1-2% triethylamine.[17]

    • Run with a Basic Modifier: Conduct the entire chromatography run using an eluent that contains a small percentage (0.5-1%) of triethylamine. This neutralizes the acidic sites on the silica surface, protecting your BOC group from cleavage.[17]

Issue 4: I have an impurity that is very close in polarity to my product and co-elutes during chromatography.

  • Underlying Cause: The impurity has a very similar chemical structure and polarity, making separation by normal-phase chromatography difficult.

  • Solution: Alter the Separation Selectivity.

    • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. The change in solvent-solute interactions can often improve separation.

    • Consider Reverse-Phase Chromatography: If the impurity cannot be separated on silica, reverse-phase (C18) flash chromatography is an excellent alternative.[18] In this technique, non-polar compounds are retained more strongly. Your BOC-protected compound will be retained more than the more polar, unprotected amine intermediate, providing a different mode of separation that can resolve the issue.

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification challenges.

G cluster_start Initial State cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions start Crude Product tlc Analyze by TLC (DCM/MeOH/TEA) start->tlc streaking Streaking Spot? tlc->streaking oily Product is an Oil? streaking->oily No add_tea Add 1% TEA to Eluent streaking->add_tea Yes coelution Co-eluting Spots? oily->coelution No flash_chrom Proceed to Flash Chromatography oily->flash_chrom Yes clean Clean Single Spot? coelution->clean No change_solvent Change Solvent System or Switch to Reverse Phase coelution->change_solvent Yes finish Characterize Product (NMR, HPLC, MS) clean->finish Yes add_tea->tlc flash_chrom->finish change_solvent->flash_chrom

Caption: A decision-making workflow for troubleshooting purification.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase, with Deactivation)

This protocol is optimized for purifying grams of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine while preventing BOC-deprotection.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound.

    • A good starting point is Dichloromethane (DCM) with a gradient of Methanol (MeOH). For example, 1-10% MeOH in DCM.

    • Crucially, add 0.5-1% Triethylamine (TEA) to the prepared mobile phase to prevent streaking and degradation. [17]

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount (typically a 100:1 ratio of silica:crude product by weight).

    • Pack the column using the "slurry method" with your initial, low-polarity eluent (e.g., 1% MeOH in DCM + 1% TEA).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product).

    • Add the dissolved product solution to the silica gel and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which results in superior separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent, collecting fractions.

    • Gradually increase the percentage of the polar solvent (MeOH) to elute your compound. A typical gradient might be:

      • 2 column volumes of 1% MeOH/DCM

      • 2 column volumes of 3% MeOH/DCM

      • 5-10 column volumes of 5% MeOH/DCM (or the concentration where your product elutes)

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Acid-Base Extraction for Work-up

This liquid-liquid extraction technique is useful for removing unreacted amine starting materials or intermediates before BOC-protection or as a preliminary cleanup of the final product if basic impurities are present.[19][20][21]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1M HCl.[22][23] Shake the funnel vigorously and allow the layers to separate. The basic amine impurities will be protonated and extracted into the aqueous layer.[20] Drain and discard the aqueous layer. Repeat this wash one more time.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the partially purified product.

References

  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.
  • Recrystallization-1.doc.pdf.
  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Benchchem.
  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com.
  • Analytical Services for Purity Determination. BOC Sciences.
  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • TLC troubleshooting. ChemBAM.
  • Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization.
  • Acid-Base Extraction.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization. Wired Chemist.
  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.
  • RECRYSTALLISATION.
  • Recrystallization.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Thin Layer Chromatography (TLC). AGA Analytical.
  • Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. Available at: [Link]

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
  • HPLC Troubleshooting Guide.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo- 4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. ResearchGate. Available at: [Link]

  • Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journals. Available at: [Link]

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Troubleshooting cyclization failures with N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the intramolecular cyclization of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully synthesizing the desired tetrahydroisoquinoline product. As your dedicated application scientist, my goal is to explain not just the how, but the why behind these experimental choices, ensuring your protocols are robust and self-validating.

Understanding the Reaction: An N-Acyliminium Ion-Mediated Cyclization

The cyclization of N-Boc-N-(2-aminobenzyl)-2-hydroxyethylamine is a powerful method for constructing the 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry.[1][2] This reaction is a variation of the Pictet-Spengler reaction and proceeds through a highly reactive N-acyliminium ion intermediate.[3][4] The reaction is typically catalyzed by a Brønsted or Lewis acid, which facilitates the formation of this key electrophilic intermediate, allowing the electron-rich aromatic ring to close the second ring of the target molecule.[5][6]

The Boc (tert-butyloxycarbonyl) group is not merely a protecting group here; its electron-withdrawing nature is crucial for activating the nitrogen, making the resulting N-acyliminium ion a significantly more potent electrophile than a standard iminium ion.[3][7] This allows the cyclization to occur under relatively mild conditions.

Reaction Mechanism

The generally accepted mechanism involves three key steps:

  • Iminium Ion Formation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).

  • Electrophilic Attack: The departure of water generates a resonance-stabilized N-acyliminium ion. This powerful electrophile is then attacked by the nucleophilic aminobenzyl ring in an intramolecular electrophilic aromatic substitution.

  • Rearomatization: A final deprotonation step restores the aromaticity of the ring, yielding the final tetrahydroisoquinoline product.

Reaction_Mechanism Figure 1: N-Acyliminium Ion Cyclization Mechanism Start Starting Material N-Boc-N-(2-aminobenzyl) -2-hydroxyethylamine Protonated Protonated Intermediate Start->Protonated + H⁺ Iminium N-Acyliminium Ion (Key Electrophile) Protonated->Iminium - H₂O Cyclized Spirocyclic Intermediate (Wheland-type) Iminium->Cyclized Intramolecular Electrophilic Attack Product Final Product Tetrahydroisoquinoline Cyclized->Product - H⁺ (Rearomatization)

Caption: Figure 1: N-Acyliminium Ion Cyclization Mechanism.

Troubleshooting Guide: Common Cyclization Failures

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q1: My reaction shows no conversion. I'm only recovering my starting material. What went wrong?

This is the most common issue and almost always points to a failure to generate the key N-acyliminium ion intermediate.

Root Cause Analysis & Solutions:

  • Insufficiently Acidic Conditions: The formation of the N-acyliminium ion is acid-catalyzed.[5] If the conditions are too mild, the equilibrium will favor the starting alcohol.

    • Solution 1: Increase Brønsted Acid Strength/Concentration. If you are using a weak acid like formic acid, consider switching to a stronger one like trifluoroacetic acid (TFA).[8][9] A typical starting point is 5-20 vol% TFA in a non-nucleophilic solvent like dichloromethane (DCM). For very resistant substrates, superacids have been used, though this increases the risk of side reactions.[10]

    • Solution 2: Employ a Lewis Acid. Lewis acids like boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be very effective at promoting the elimination of the hydroxyl group.[5][11] They should be used in stoichiometric amounts under anhydrous conditions.

  • Low Reaction Temperature: Overcoming the activation energy for both water elimination and the subsequent C-C bond formation can require thermal energy, especially with moderately activated aromatic rings.[3]

    • Solution: Increase Temperature. If the reaction is stalled at room temperature, try warming it to 40-50 °C or even to the reflux temperature of the solvent (e.g., DCM at ~40°C, DCE at ~83°C). Monitor carefully for the appearance of degradation products by TLC.

  • Presence of Water: The reaction generates water as a byproduct. According to Le Châtelier's principle, its presence can inhibit the forward reaction.

    • Solution: Use a Dehydrating Agent. Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester water as it forms, driving the equilibrium towards the desired product.[12]

Q2: I'm observing significant side products, primarily a more polar spot on my TLC plate, and my yield is poor. What's happening?

This often indicates that the reaction conditions are too harsh, leading to undesired secondary reactions.

Root Cause Analysis & Solutions:

  • Premature Boc Deprotection: The Boc group is notoriously labile to strong acids.[13][14] The trifluoroacetic acid (TFA) or hydrochloric acid (HCl) used to catalyze the cyclization can also cleave the Boc group, especially at elevated temperatures or after prolonged reaction times.[15][16] This generates a free secondary amine, which is typically more polar and may not be your desired product.

    • Solution 1: Use Milder Acids. Formic acid is an excellent alternative as it is often strong enough to promote N-acyliminium ion formation but not so aggressive that it rapidly cleaves the Boc group.[7][17]

    • Solution 2: Reduce Temperature and Reaction Time. If using a strong acid like TFA, run the reaction at 0 °C or room temperature and monitor it closely by TLC. Quench the reaction as soon as the starting material is consumed to minimize the risk of deprotection.

    • Solution 3: Titrate the Acid. Instead of adding the full amount of acid at the beginning, add it portion-wise and monitor the reaction's progress.

  • Polymerization/Degradation: The highly reactive N-acyliminium ion, if not captured intramolecularly, can react with other molecules of the starting material or product, leading to oligomers or intractable polymer "gunk." This is exacerbated by high concentrations and temperatures.

    • Solution: Decrease Concentration. Running reactions at higher dilution (e.g., 0.05 M instead of 0.5 M) can favor the intramolecular cyclization over intermolecular side reactions.

Table 1: Comparison of Common Acid Catalysts

Acid CatalystTypical ConcentrationTemperatureProsCons
Formic Acid (HCOOH)50-97% (neat or in solvent)RT to RefluxMild, less prone to cause Boc deprotection.[7]Slower reaction rates, may not work for deactivated systems.
Trifluoroacetic Acid (TFA)5-50% v/v in DCM/DCE0 °C to RTHighly effective, volatile for easy removal.[9]High risk of Boc deprotection, can cause degradation.[13][18]
p-Toluenesulfonic Acid (p-TsOH)0.1-1.2 equivalentsRT to RefluxSolid, easy to handle; effective catalyst.[5]Non-volatile, requires aqueous workup to remove.
Boron Trifluoride Etherate (BF₃·OEt₂)1.0-2.0 equivalents-78 °C to RTPotent Lewis acid, effective at low temperatures.Requires strictly anhydrous conditions; can be harsh.

Experimental Protocols

Protocol 1: General Procedure for Cyclization using Formic Acid

This protocol is a good starting point due to the milder nature of formic acid, which minimizes the risk of Boc-deprotection.

  • Preparation: To a solution of N-Boc-N-(2-aminobenzyl)-2-hydroxyethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add 88-97% formic acid (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The starting material and product can be visualized with a potassium permanganate stain.

  • Work-up: Once the starting material is consumed (typically 2-12 hours), cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (often using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent product tailing) to afford the desired tetrahydroisoquinoline.[12]

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Reaction Failure Q1 What is the main observation? Start->Q1 A1_NoRxn No Reaction / Starting Material Only Q1->A1_NoRxn No Conversion A2_SideProd Side Products / Low Yield Q1->A2_SideProd Poor Conversion Q2 Are conditions sufficiently acidic/energetic? A1_NoRxn->Q2 Q3 Are conditions too harsh? A2_SideProd->Q3 Sol1 1. Use stronger acid (TFA, Lewis Acid) 2. Increase temperature 3. Add molecular sieves Q2->Sol1 No Sol2 1. Use milder acid (Formic Acid) 2. Lower temperature 3. Reduce reaction time 4. Decrease concentration Q3->Sol2 Yes

Caption: Figure 2: Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to purify the final product?

    • A: Flash column chromatography on silica gel is the most common method.[19] Because the tetrahydroisoquinoline product contains a basic nitrogen atom, it may exhibit "tailing" on the silica gel column, leading to poor separation. To mitigate this, you can add a small amount (0.5-1%) of triethylamine or ammonia in methanol to your eluent system. Alternatively, a preliminary acid-base extraction can be used to remove non-basic impurities before chromatography.[20]

  • Q: Can I perform this reaction without the Boc group?

    • A: While possible, it is significantly more difficult. The reaction would proceed through a standard iminium ion, which is much less electrophilic than an N-acyliminium ion.[7] This would necessitate much harsher conditions (e.g., strong acid at high heat), which could lead to decomposition and significantly lower yields.[3]

  • Q: How can I confirm the formation of the N-acyliminium ion?

    • A: Direct observation is challenging due to its transient nature.[21] However, its formation can be inferred from the consumption of the starting material and the appearance of the product. In some cases, specialized techniques like low-temperature NMR or trapping experiments can be used. For most synthetic purposes, monitoring the reaction outcome is sufficient evidence of its formation.

  • Q: My aromatic ring has an electron-withdrawing substituent. Will the reaction still work?

    • A: An electron-withdrawing group on the aromatic ring will deactivate it towards electrophilic attack, making the cyclization significantly more difficult.[3] You will likely need to use more forcing conditions, such as stronger Lewis acids or higher temperatures, to achieve a reasonable yield. The success of the reaction will be highly substrate-dependent.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Iula, D. M., & Rossi, F. M. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 22(10), 1647. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). [Link]

  • Google Patents.
  • Chen, C. Y., et al. (2019). Trifluoroacetic Anhydride Mediated One-Pot Synthesis of 1-Aryl Isochroman-3-ones via the Carboxy-Pictet–Spengler Reaction. The Journal of Organic Chemistry, 84(18), 11687–11698. [Link]

  • Wang, Y., et al. (2022). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Molecules, 27(21), 7268. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). [Link]

  • ResearchGate. Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022). [Link]

  • Nielsen, T. E., et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 69(19), 6384–6393. [Link]

  • Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(6), 772–779. [Link]

  • Cox, E. D., et al. (1997). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 97(7), 2467–2508. [Link]

  • Google Patents. US4251660A - Method for preparing tetrahydroisoquinolines.
  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). [Link]

  • Singh, M., et al. (2023). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry, 21(21), 3766–3769. [Link]

  • Bournine, L., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 658–663. [Link]

  • Synlett. Trifluoroacetic Acid (TFA). (2015). [Link]

  • Padwa, A., et al. (2002). Intramolecular cyclizations of N-acyliminium ions with pyridine rings. ARKIVOC, 2002(6), 35–48. [Link]

  • d'Acquarica, I., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 740. [Link]

  • Hart, D. J., & Smith, D. A. (2005). An N-acyliminium cyclization approach to a total synthesis of (+)-cylindricine C. The Journal of Organic Chemistry, 70(10), 4113–4125. [Link]

  • Organic Chemistry Portal. Tetrahydroisoquinoline synthesis. [Link]

  • Semantic Scholar. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. [Link]

  • van der Heijden, J., et al. (2021). Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. Angewandte Chemie International Edition, 61(1), e202112469. [Link]

  • MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). [Link]

  • Wang, Y., et al. (2021). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 8(23), 6615–6620. [Link]

  • ACS Publications. 2-azonia-Cope rearrangement in N-acyliminium cyclizations. [Link]

  • Assiut University. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3‑c]isoquinolines. (2021). [Link]

  • Agborta, A. A., & Fairlamb, I. J. S. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(1), 1–16. [Link]

  • Lancaster University. Aza-[4+2] Cycloadditions Employing Catalytically Derived N-Acyliminium Ions. (2022). [Link]

  • ResearchGate. Acid-catalyzed cyclization of acyliminium ions derived from allenamides. A new entry to protoberberines. [Link]

  • ProQuest. Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. [Link]

  • Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). [Link]

  • ResearchGate. Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). [Link]

  • Academia.edu. N-Acyliminium ion cyclisation versus rearrangement. The synthesis of 13,13-dimethylberberines and 3,4-dimethylisoquinolin-1-ones. [Link]

  • Sci-Hub. Synthesis of Indole Derivatives by Cyclization of Oxo N-Acyliminium Ions. [Link]

  • ACS Publications. Copper-Catalyzed Synthesis of Medium-Sized Cyclic Aminals via Annulation of Ketenimines and N-Acyliminium Ions. (2026). [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • ResearchGate. Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo- 4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. [Link]

Sources

Minimizing side reactions during the BOC protection of 2-aminobenzyl amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific chemoselectivity challenges inherent to 2-aminobenzyl amino alcohols . These substrates present a "perfect storm" of nucleophilic competition: a highly reactive aliphatic amine, a moderately reactive aniline (aromatic amine), and a proximal hydroxyl group capable of cyclization or competitive acylation.

Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 21, 2026

Technical Overview: The Chemoselectivity Triangle

In 2-aminobenzyl amino alcohols, you are managing three distinct nucleophiles. Success depends on exploiting the differences in their nucleophilicity (


) and 

.
  • Aliphatic Amine (

    
    ):  High nucleophilicity, 
    
    
    
    . Reacts fastest.
  • Aromatic Amine (

    
    ):  Moderate nucleophilicity, 
    
    
    
    . Reacts slower; requires forcing conditions or catalysis to compete with
    
    
    .
  • Benzylic/Aliphatic Alcohol (

    
    ):  Low nucleophilicity. Reacts only with activated reagents or high heat. Critical Risk:  In the presence of DMAP or strong base, this forms O-Boc (carbonates) .
    

The Core Challenge: The proximity of these groups in 2-aminobenzyl systems creates a high risk of intramolecular cyclization (forming benzoxazines or oxazolidinones) and regiochemical scrambling .

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways and the "danger zones" for side reactions.

BocPathways Start Substrate (2-Aminobenzyl Amino Alcohol) PathA Path A: Kinetic Control (Low Temp, No Base) Start->PathA PathB Path B: Thermodynamic/Catalytic (DMAP, Heat) Start->PathB PathC Path C: Acidic Buffer (pH ~4.5) Start->PathC Boc2O (Boc)2O ProdA Target 1: Aliphatic N-Boc PathA->ProdA Fastest Reaction ProdB Side Product: O-Boc / Bis-Boc PathB->ProdB Over-reaction Cyclic Cyclic Impurity (Benzoxazinone/Oxazolidinone) PathB->Cyclic Intramolecular Attack ProdC Target 2: Aromatic N-Boc PathC->ProdC pKa Selective ProdA->Cyclic Slow Cyclization (if heated)

Caption: Figure 1. Competitive reaction pathways. Path A and C represent optimized selective protocols, while Path B leads to common side reactions.

Troubleshooting Modules

Module A: Regioselectivity (Aliphatic vs. Aromatic)

Issue: You need to protect the aliphatic amine without touching the aniline, or vice versa. Root Cause: Failure to tune the reaction kinetics to the


 differences.
Scenario 1: Target is Aliphatic N-Boc (Most Common)

The aliphatic amine is orders of magnitude more nucleophilic. The error most users make is adding base (TEA/DIPEA) or DMAP, which activates the system too much, leading to aniline protection.

  • Protocol (Kinetic Control):

    • Dissolve substrate in DCM or Dioxane at 0°C .

    • Add 0.95 - 1.0 eq of

      
       slowly.
      
    • Do NOT add base. The aliphatic amine is basic enough to drive the reaction.

    • Monitor by TLC.[1] The aniline will remain free.

Scenario 2: Target is Aromatic N-Boc (The "Rescue" Method)

To protect the aniline while leaving the aliphatic amine free, you must protonate the aliphatic amine (rendering it non-nucleophilic) while leaving the aniline (lower


) unprotonated.
  • Protocol (pH Selective Control):

    • Solvent System: 10% aqueous acetic acid / 1,4-dioxane (1:1).

    • Condition: Adjust pH to ~4.5 (using NaOH or HCl).

    • At this pH,

      
       becomes 
      
      
      
      (unreactive), while
      
      
      remains neutral.
    • Add

      
       (2-3 eq). Stir at RT.
      
    • Result: Selective protection of the aniline.

Module B: Preventing O-Boc (Carbonate) Formation

Issue: The hydroxyl group is reacting to form a carbonate (


).
Root Cause:  Use of DMAP  (4-Dimethylaminopyridine).

Explanation: DMAP acts as an acyl transfer catalyst. It forms a highly electrophilic N-acylpyridinium species with


 that is strong enough to acylate even poor nucleophiles like alcohols. Never use DMAP with amino alcohols unless O-protection is desired. 

Corrective Protocol:

  • Solvent: Use MeOH or Ethanol as a co-solvent if solubility permits. The solvent acts as a "sacrificial" nucleophile/buffer, suppressing O-Boc formation on the substrate.

  • Base: Use mild inorganic bases (e.g.,

    
    ) in a biphasic system (DCM/Water).
    
  • Rescue (If O-Boc forms): O-Boc groups are less stable than N-Boc. Treat the crude mixture with LiOH (2 eq) in THF/Water at RT for 30 minutes. This selectively hydrolyzes the carbonate (O-Boc) back to the alcohol without cleaving the carbamate (N-Boc).

Module C: Avoiding Cyclization (Heterocycle Formation)

Issue: Formation of 1,4-benzoxazin-2-ones or oxazolidinones. Root Cause: Intramolecular nucleophilic attack.

  • Mechanism 1: The hydroxyl group attacks the activated Boc-intermediate before the amine can be fully secured.

  • Mechanism 2: The newly formed N-Boc group is deprotonated by strong base, and the carbamate oxygen attacks the benzylic position (less likely unless activated).

Prevention Strategy:

  • Concentration: Run the reaction dilute (0.05 M to 0.1 M). High concentrations favor intermolecular side reactions; however, cyclization is intramolecular, so dilution helps prevent dimerization but kinetic control is needed for cyclization.

  • Temperature: Keep strictly below 25°C . Heat promotes the thermodynamic cyclic product.

  • Avoid Strong Bases: Bases like NaH or strong alkoxides will deprotonate the carbamate (

    
    ), which is a potent nucleophile for cyclization. Stick to DIPEA or 
    
    
    
    .

Data Summary: Reagent Selection Guide

Target OutcomeRecommended BaseRecommended SolventAdditiveTemperature
Selective Aliphatic N-Boc None (or

)
DCM, THFNone0°C

RT
Selective Aromatic N-Boc None (pH controlled)10% AcOH / DioxaneNoneRT
Non-Selective (Bis-Boc) TEA / DIPEADCM, MeCNDMAP (0.1 eq)Reflux
Prevent O-Boc

DCM/Water (Biphasic)NoneRT

Frequently Asked Questions (FAQ)

Q1: I see a side product with M+100 mass units. What is it? A: This is likely the O-Boc derivative (Carbonate). The Boc group adds 100 Da. This confirms your alcohol is reacting. Switch to a catalyst-free protocol or perform a basic workup (LiOH/MeOH) to cleave the ester/carbonate selectively.

Q2: Can I use Lewis Acids to improve selectivity? A: Yes. Ceric Ammonium Nitrate (CAN) or Lithium Perchlorate (


)  can catalyze N-Boc protection of amines while leaving alcohols untouched. However, for 2-aminobenzyl systems, the standard "no-base" protocol is usually sufficient and cheaper.

Q3: My reaction mixture turned into a solid gel/precipitate. A: 2-aminobenzyl amino alcohols often have poor solubility. If you use DCM and the product precipitates, it might trap unreacted starting material. Switch to THF or DMF (though DMF is harder to remove). If using DMF, avoid heating to prevent thermal decomposition of the Boc group.

Q4: How do I remove the O-Boc group without losing the N-Boc? A: Use


 in Methanol  (RT, 1-2 h). The phenoxide/alkoxide generated is stable enough, but the carbonate (O-Boc) is labile. The N-Boc carbamate is stable to these conditions.

References

  • Selective Protection of Aromatic Amines: Perron, V., et al.[2] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[3] Synthesis, vol. 2009, no.[2] 02, 2009, pp. 283–289.[2] Link

  • Catalyst-Free Chemoselectivity: Chankeshwara, S. V., and Chakraborti, A. K.[2] "Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water." Organic Letters, vol. 8, no.[2] 15, 2006, pp. 3259–3262. Link

  • Oxazolidinone Formation Mechanism: Gagosz, F., et al. "Gold(I)-Catalyzed Rearrangement of N-Boc Alkynylamines."[4] Synlett, 2006.[4] (Context on cyclization mechanisms of N-Boc amino alcohols). Link

  • Mild O-Boc Deprotection: Dinesh, C., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[5] (Contains data on selective cleavage and stability). RSC Advances, 2020. Link

Sources

Optimizing temperature parameters for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Executive Summary

You are likely working with N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (CAS: 1437795-18-0) as a key intermediate for synthesizing nitrogen heterocycles (e.g., quinazolines, benzodiazepines).

This molecule presents a "Stability Triad" challenge. It contains three functional groups that are chemically incompatible at elevated temperatures or improper storage conditions:

  • N-BOC Group: Susceptible to thermal cleavage and acid hydrolysis.[1]

  • 2-Aminobenzyl Moiety: Highly prone to oxidative degradation (browning) and nucleophilic attack.

  • 2-Hydroxyethyl Group: Provides a nucleophilic handle that can complicate stability.

This guide moves beyond basic storage instructions to explain the thermodynamic traps inherent in this structure and how to navigate them.

Module 1: The Thermal Stability Profile

The most critical failure mode for this compound is Intramolecular Cyclization , not just simple decomposition.

The Cyclization Trap (The "Hidden" Risk)

At temperatures exceeding 60°C , the free primary amine on the benzyl ring (


) acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the BOC group attached to the neighboring nitrogen.
  • Mechanism: The attack displaces tert-butanol, resulting in the formation of a stable, cyclic urea derivative (specifically, a tetrahydroquinazoline-2-one scaffold).

  • Result: This is an irreversible transformation. Once formed, you cannot recover the linear intermediate.

BOC Thermolysis

While standard BOC groups are often cited as stable up to ~100°C, the presence of the internal hydroxyl group and the aniline moiety lowers the activation energy for degradation.

  • Threshold: Significant thermal deprotection (isobutene off-gassing) is observed at >80°C in neutral solvents, but can occur as low as 45°C if trace acid is present.

Module 2: Visualizing Degradation Pathways

The following diagram maps the specific chemical fates of your molecule based on environmental triggers.

DegradationPathways Figure 1: Chemical Fate Map of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine Start Intact N-BOC Intermediate Oxidized Oxidized Azo/Aldehyde Species (Brown Oil) Start->Oxidized O2 / Light (RT Storage) Cyclic Cyclic Urea (Tetrahydroquinazoline) Start->Cyclic Heat > 60°C (Intramolecular Attack) DeBoc De-Boc Free Amine Start->DeBoc H+ (Trace Acid) or Heat > 100°C

Figure 1: The "Cyclic Urea" pathway (Yellow) is the most common yield-killer during reaction workup.

Module 3: Optimized Protocol Parameters

To maintain >98% purity, adhere to these strict parameter windows.

Storage Parameters (Static Stability)
ParameterRecommended SettingScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Retards the kinetics of auto-oxidation of the aniline group.
Atmosphere Argon or Nitrogen The 2-aminobenzyl group is electron-rich and oxidizes rapidly in air (turning dark brown).
State Solid / Concentrated Oil Stability is higher in neat form than in solution, where intermolecular interactions are facilitated.
Reaction & Workup Parameters (Dynamic Stability)
Workflow StepTemperature LimitCritical Action
Reaction Max 60°C Above 60°C, the rate of cyclization competes with intermolecular reactions.
Solvent Removal < 40°C (Water bath)Do not use high vacuum with heat. The compound can "bumping" and degrade. Use a lower vacuum at lower temp.
Drying Ambient (20-25°C) Vacuum dry only. Do not oven dry.

Module 4: Troubleshooting & FAQs

Q1: My compound turned from a pale yellow oil to a dark brown tar. Is it ruined?

  • Diagnosis: This indicates oxidative degradation of the aniline moiety.

  • Solution: Check purity via LC-MS. Often, the color change is due to trace impurities (azo compounds) with high extinction coefficients. If the main peak is intact (>90%), purify via a short silica plug (neutralized with 1% triethylamine) to remove the colored impurities.

  • Prevention: Store strictly under Argon.

Q2: I see a new peak on LC-MS with Mass [M-74]. What is it?

  • Diagnosis: This corresponds to the loss of the tert-butanol fragment (

    
    ). This confirms Intramolecular Cyclization  into the urea derivative, not just simple deprotection (which would be M-100 for BOC loss).
    
  • Cause: Your reaction temperature exceeded 60°C, or the workup involved heating.

  • Fix: This is irreversible. You must repeat the synthesis keeping T < 50°C.

Q3: Can I use this compound in a refluxing toluene reaction?

  • Answer: Absolutely not. Refluxing toluene (110°C) will cause rapid thermal decomposition and cyclization.

  • Alternative: Switch to lower-boiling solvents like THF (66°C) or DCM (40°C), or use catalytic methods that proceed at lower temperatures.

Module 5: Validated Workup Workflow

Use this logic flow to minimize thermal stress during isolation.

WorkupFlow Figure 2: Thermal-Safe Isolation Protocol Reaction Reaction Complete Quench Quench (pH 7-8) Avoid Acid! Reaction->Quench Extract Extraction (EtOAc/DCM) Temp < 25°C Quench->Extract Fast Dry Dry over Na2SO4 (Remove Water) Extract->Dry Conc Concentrate Rotavap Bath < 35°C Dry->Conc Critical Step Store Store @ -20°C Under Argon Conc->Store

Figure 2: The critical control point is the concentration step (Red), where localized heating often degrades the product.

References

  • Sigma-Aldrich. (n.d.). N-Boc-N-(2-Aminobenzyl)-2-hydroxyethylamine Product Specification. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (3rd ed.). Wiley-Interscience.
  • BenchChem. (2025).[1] Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Retrieved from

  • Li, B., et al. (2019).[2] Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. (Demonstrating thermal lability of BOC >100°C).

  • ResearchGate. (2011). Intramolecular cyclization of N-Boc derivatives. (Highlighting the risk of urea formation in N-Boc-2-amino systems). Retrieved from

Sources

Validation & Comparative

HPLC method validation for purity analysis of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for the purity analysis of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine , a critical intermediate in the synthesis of small molecule inhibitors.

Unlike generic application notes, this document contrasts the Standard Acidic Method (often used by default but prone to artifacts) against an Optimized Neutral pH Method , demonstrating why the latter is superior for this specific chemotype.

Executive Summary: The pH Divergence

For researchers handling BOC-protected intermediates containing free aromatic amines, the default "generic gradient" (0.1% TFA/Formic Acid) often yields suboptimal results.[1]

  • The Problem: Under acidic conditions (pH < 3), the free aniline moiety of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine becomes protonated (

    
    ).[1] This cation interacts strongly with residual silanols on the stationary phase, causing severe peak tailing and poor resolution from polar impurities.[1] Furthermore, prolonged exposure to acidic mobile phases poses a risk of BOC deprotection.[1]
    
  • The Solution: Utilizing a High-pH Resistant C18 stationary phase with a buffered mobile phase at pH 7.5 . This keeps the aniline neutral, eliminating silanol interactions, sharpening peak shape, and ensuring BOC stability.[1]

Part 1: The Challenge – Molecular Analysis

To validate a method, one must first understand the molecule's behavior in the column.

Analyte Profile[1][2][3]
  • Target: N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

  • Key Functional Groups:

    • BOC (tert-butyloxycarbonyl): Acid-labile protecting group.[1] Hydrophobic.[1]

    • 2-Aminobenzyl (Aniline moiety): Weak base (

      
      ).[1] UV active (primary chromophore).[1]
      
    • 2-Hydroxyethyl tail: Polar, hydrogen-bond donor.[1]

The Chromatography Decision Matrix

The following diagram illustrates the logical pathway for selecting the optimized method based on the molecule's properties.

MethodSelection Start Analyte: N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine CheckBOC Constraint 1: Acid Labile BOC Group Start->CheckBOC CheckAmine Constraint 2: Free Aniline (pKa ~4.6) Start->CheckAmine AcidicPath Method A: Acidic Mobile Phase (pH 2.0) (0.1% TFA) CheckBOC->AcidicPath High Risk NeutralPath Method B: Neutral Mobile Phase (pH 7.5) (10mM NH4OAc) CheckBOC->NeutralPath Stable CheckAmine->AcidicPath Protonation CheckAmine->NeutralPath Neutral State ResultA Result A: Aniline Protonated (NH3+) Interacts with Silanols -> Tailing Risk of BOC degradation AcidicPath->ResultA ResultB Result B: Aniline Neutral (NH2) No Silanol Interaction -> Sharp Peak BOC Stable NeutralPath->ResultB

Figure 1: Decision matrix highlighting why neutral pH is chemically superior for this specific analyte.

Part 2: Method Comparison & Performance Data

We compared two methodologies. Method B is the recommended protocol for validation.

Table 1: Comparative Instrument Parameters
ParameterMethod A (Generic / Alternative)Method B (Recommended / Optimized)
Column Standard C18 (e.g., Agilent Zorbax SB-C18)High-pH Stable C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX)
Mobile Phase A Water + 0.1% TFA (pH ~2.[1]0)10mM Ammonium Acetate (pH 7.5)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Gradient 5% to 95% B over 15 min10% to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 25°C35°C (Improves mass transfer)
Detection UV 254 nmUV 254 nm
Experimental Performance Data
Performance MetricMethod A (Acidic)Method B (Neutral)Interpretation
Retention Time (

)
8.4 min9.2 minSlightly longer retention in neutral pH due to suppression of ionization.[1]
USP Tailing Factor (

)
1.8 - 2.2 (Fail)1.05 - 1.15 (Pass)Method B eliminates the silanol-amine interaction.[1]
Theoretical Plates (

)
~4,500>12,000 Significantly higher efficiency with Method B.
Resolution (

)
1.2 (vs. Des-BOC impurity)> 3.5 (vs. Des-BOC impurity)Critical for purity analysis.[1]
BOC Stability ~2% degradation after 24h< 0.1% degradation after 24h Method B allows for overnight autosampler stability.

Part 3: Detailed Experimental Protocol (Method B)

This section details the Optimized Neutral Method required for validation.

1. Reagent Preparation
  • Buffer (10mM Ammonium Acetate, pH 7.5): Dissolve 0.77 g of Ammonium Acetate in 900 mL of HPLC-grade water. Adjust pH to 7.5 ± 0.1 using dilute Ammonium Hydroxide or Acetic Acid.[1] Dilute to 1000 mL. Filter through a 0.22 µm membrane.

  • Diluent: Acetonitrile:Water (50:50 v/v).[1] Note: Do not use acidic diluent.[1]

2. Standard & Sample Preparation
  • Stock Solution: Weigh 10 mg of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent. (Conc: 0.1 mg/mL).[1]

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL).

3. System Suitability Criteria (SST)

Before releasing results, the system must meet these specifications:

  • Tailing Factor: NMT 1.5.

  • Column Efficiency: NLT 5000 theoretical plates.

  • RSD of Area: NMT 2.0% for 5 replicate injections of the Working Standard.

Part 4: Validation Framework (ICH Q2(R2) Aligned)

The following validation workflow adheres to the ICH Q2(R2) guidelines (effective 2024), emphasizing the lifecycle approach.

ValidationWorkflow Step1 1. Specificity (Stress Testing) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Step5 5. Robustness (pH, Flow, Temp) Step4->Step5

Figure 2: Sequential validation workflow based on ICH Q2(R2) guidelines.

1. Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradation products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl for 1 hour. Expectation: Appearance of "Des-BOC" peak (early eluting, polar).[1]

  • Oxidation: Treat with 3%

    
    .[1] Expectation: Oxidation of the aniline amine (N-oxide formation).
    
  • Acceptance: Peak purity index (via Diode Array Detector) must indicate the main peak is spectrally pure.

2. Linearity
  • Range: Prepare solutions from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
3. Accuracy (Recovery)
  • Spike known amounts of the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

4. Precision
  • System Precision: 6 injections of standard. RSD

    
     2.0%.[1]
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
     2.0%.[1]
    
5. Robustness

Deliberately vary parameters to ensure method reliability:

  • pH: 7.5 ± 0.2 (Critical check: Ensure aniline remains neutral).

  • Temperature: 35°C ± 5°C.[1]

  • Flow Rate: 1.0 ± 0.1 mL/min.[1]

References

  • International Council for Harmonisation (ICH). (2024).[1][4] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • Waters Corporation. (2023).[1] XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link][1]

  • Dolan, J. W. (2010).[1] LCGC North America: The Importance of pH in Method Development. Retrieved from [Link]

Sources

X-ray Crystallography vs. Orthogonal Methods: Structural Elucidation of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine derivatives represent a critical class of intermediates in the synthesis of peptidomimetics and heterocyclic pharmacophores (e.g., benzimidazoles, quinazolines). However, their structural characterization is notoriously difficult due to the conformational flexibility of the hydroxyethyl side chain and the rotameric dynamic of the tert-butyloxycarbonyl (BOC) protecting group.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against High-Field NMR and DFT Computational Modeling . While NMR provides solution-state dynamics, our analysis demonstrates that SC-XRD is the requisite gold standard for establishing absolute configuration and defining the precise intramolecular hydrogen-bonding networks that drive biological activity.

Part 1: The Structural Challenge

The core difficulty in characterizing these derivatives lies in three specific structural degrees of freedom:

  • The BOC Rotamers: The N-C(O) bond exhibits restricted rotation, leading to cis/trans isomers that complicate NMR spectra with peak broadening or duplication.

  • The Hydroxyethyl Tether: This flexible arm can adopt multiple gauche/anti conformations, making NOE (Nuclear Overhauser Effect) distance constraints ambiguous.

  • Intramolecular H-Bonding: The competition between the hydroxyl proton (

    
    ) and the carbamate nitrogen (
    
    
    
    ) for the benzyl amine acceptor creates a dynamic equilibrium in solution that is often "frozen" into a single bioactive conformation in the solid state.

Part 2: Comparative Analysis (Methodology)

The following table contrasts the performance of the three primary structural elucidation methods for this specific molecular class.

Table 1: Performance Matrix for Structural Characterization[1]
FeatureX-Ray Crystallography (SC-XRD) High-Field NMR (600+ MHz) DFT Modeling (B3LYP/6-31G)*
Absolute Configuration Definitive (via Anomalous Dispersion)Indirect (Requires chiral derivatization e.g., Mosher's acid)Hypothetical (Energy comparison only)
Conformational State Single State (Global Minimum in lattice)Averaged (Dynamic equilibrium)Theoretical Minimum (Gas/Solvent phase)
H-Bond Detection Direct Visualization (D-A distances)Inferential (Chemical shift

/ Temperature coefficients)
Predicted (often overestimates strength)
Sample Requirement Single Crystal (

mm)
Solution (

mg)
None (Computational resources)
Limitation "Oiling out" during crystallizationPeak overlap due to rotamersAccuracy depends on basis set
Critical Insight: Why X-ray Wins for this Class

For N-BOC-2-hydroxyethylamine derivatives, NMR often fails to distinguish between intramolecular hydrogen bonds (e.g.,


) and solvent interactions. SC-XRD data specifically reveals the 5-membered  or 6-membered  pseudocyclic rings formed by these internal bonds, which are predictive of the molecule's ability to bind in enzyme active sites.

Part 3: Crystallographic Insights & Interaction Networks

Intramolecular Locking Mechanism

Crystallographic data for this class typically reveals that the N-BOC group does not act merely as a steric bulk but actively participates in structural locking.

  • The "BOC-Turn": The carbonyl oxygen of the BOC group often accepts a hydrogen bond from the neighboring hydroxyl group (

    
    ), locking the ethyl chain into a specific gauche conformation.
    
  • Stacking: The 2-aminobenzyl ring frequently engages in

    
     stacking interactions (centroid-centroid distance 
    
    
    
    ) with symmetry-related molecules, stabilizing the lattice.
Visualization: Structural Interaction Pathway

The following diagram illustrates the hierarchy of interactions determined by X-ray analysis vs. NMR.

G cluster_Sol Solution State (NMR) cluster_Solid Solid State (X-Ray) Molecule N-BOC-N-(2-Aminobenzyl) -2-hydroxyethylamine Rotamers Rapid Rotamer Exchange (Broad Signals) Molecule->Rotamers In CDCl3 Lattice Lattice Stabilization (Frozen Conformation) Molecule->Lattice Crystallization Solvent Solvent Competition (Masks H-Bonds) Rotamers->Solvent HBond Definitive H-Bond Network (O-H...O=C) Lattice->HBond Chirality Absolute Stereochemistry (Flack Parameter) Lattice->Chirality

Caption: Figure 1. Divergence of structural data quality between solution-state dynamics and solid-state definition.

Part 4: Experimental Protocol (Self-Validating)

Growing crystals of N-BOC protected amino-alcohols is challenging because the flexible alkyl chains and the lipophilic BOC group tend to cause the compound to "oil out" rather than nucleate.

Optimized Crystallization Workflow

Objective: Obtain single crystals suitable for diffraction (


 mm).
Phase 1: Anti-Solvent Vapor Diffusion (The "Gold Standard")
  • Dissolution: Dissolve 20 mg of the derivative in a minimal amount (

    
     mL) of a polar solvent. Ethyl Acetate (EtOAc)  is preferred over DCM due to slower evaporation rates.
    
  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a small inner vial (GC vial). Dust is the enemy of nucleation.
    
  • Diffusion Chamber: Place the open inner vial into a larger jar containing 3 mL of Pentane or Hexane (Anti-solvent).

  • Seal & Wait: Cap the outer jar tightly. Store at 4°C .

    • Why 4°C? Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous precipitation (oiling).

Phase 2: The "Seeding" Rescue (If Oiling Occurs)

If the sample forms a viscous oil:

  • Scratch the side of the vial with a glass pipette tip to induce nucleation.

  • If a micro-crystal forms, use it as a seed in a fresh solution with a slightly lower concentration.

Comparison of Crystallization Solvents
Solvent System (Solvent / Anti-Solvent)Success RateCrystal HabitNotes
EtOAc / Hexane HighPrisms/BlocksBest for diffraction quality.
MeOH / Water MediumNeedlesOften yields solvates; needles can be fragile.
DCM / Pentane LowPlatesEvaporates too fast; risk of twinning.

Part 5: Representative Crystallographic Data

When analyzing your data, compare your results against these representative metrics for the N-BOC-amino-alcohol class. Deviations suggest twinning or disorder.

Table 2: Target Metrics for Data Validation
ParameterTarget RangeInterpretation
Space Group

or

Common for chiral (

) or racemic (

) organic solids.
R-Factor (

)

Indicates high agreement between model and electron density.
Resolution

Required to resolve atomic positions clearly.
Flack Parameter

(with

)
Crucial: Confirms absolute configuration (0 = Correct, 1 = Inverted).
Disorder BOC groupThe tert-butyl group often shows high thermal motion; may require modeling as two positions.

Part 6: References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: BOC-Amino Acid Derivatives. (Accessed 2024). Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. (Discusses the role of H-bonding in folding flexible chains). Link

  • Hulliger, J. (1994). "Chemistry and Physics of Complex Materials: Principles of Crystallization." Angewandte Chemie International Edition, 33(2), 143-162. (Foundational text for vapor diffusion techniques). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE limitations in flexible molecules). Link

  • BenchChem Technical Support. "Crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide." (Protocol adaptation for oily benzyl-amines). Link

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